molecular formula C12H18O7S B6301966 1,3-Bis(methacryloxymethyl)-methyl methanesulfonate CAS No. 2301850-08-6

1,3-Bis(methacryloxymethyl)-methyl methanesulfonate

Cat. No. B6301966
CAS RN: 2301850-08-6
M. Wt: 306.33 g/mol
InChI Key: ZDXLOALNASRQNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Bis(methacryloxymethyl)-methyl methanesulfonate (MMS) is an organosulfonate monomer, which is commonly used in the synthesis of polymers and copolymers. It is a low molecular weight compound that is soluble in water and other organic solvents. MMS has a wide range of applications, including biomedical, pharmaceutical, and industrial applications. The synthesis of MMS is relatively simple and it can be produced in large quantities.

Scientific Research Applications

1,3-Bis(methacryloxymethyl)-methyl methanesulfonate is widely used in scientific research, particularly in the fields of biochemistry and biophysics. It is used as a reagent in the synthesis of polymers, copolymers, and other biomaterials. It is also used in the synthesis of nanomaterials, such as nanoparticles and nanofibers. Additionally, 1,3-Bis(methacryloxymethyl)-methyl methanesulfonate is used to create hydrogels, which are used in tissue engineering and drug delivery applications.

Mechanism of Action

1,3-Bis(methacryloxymethyl)-methyl methanesulfonate is a monomer, which means that it can form polymers chains when it is exposed to certain conditions. The monomer molecules are linked together by electrostatic interactions between the sulfonate groups, forming a polymeric film. This film is able to form porous structures, which can be used to control the release of drugs or other molecules.
Biochemical and Physiological Effects
1,3-Bis(methacryloxymethyl)-methyl methanesulfonate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as to reduce the expression of certain genes. Additionally, 1,3-Bis(methacryloxymethyl)-methyl methanesulfonate has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

1,3-Bis(methacryloxymethyl)-methyl methanesulfonate has several advantages for use in lab experiments. It is relatively easy to synthesize and can be produced in large quantities. Additionally, it is soluble in water and other organic solvents, which makes it easy to work with. The main limitation is that it is not very stable and can degrade over time.

Future Directions

There are a number of potential future directions for the use of 1,3-Bis(methacryloxymethyl)-methyl methanesulfonate. For example, it could be used in the development of new drug delivery systems, as well as in tissue engineering and regenerative medicine applications. Additionally, it could be used to create nanomaterials with novel properties, such as improved drug delivery or enhanced biocompatibility. Finally, it could be used to develop new hydrogels for use in biomedical applications.

Synthesis Methods

1,3-Bis(methacryloxymethyl)-methyl methanesulfonate can be synthesized by a variety of methods, including the reaction between methacryloyl chloride and dimethyl sulfoxide (DMSO). The reaction is typically carried out in a two-phase system, with the DMSO acting as the aqueous phase and the methacryloyl chloride as the organic phase. The reaction is typically carried out in an inert atmosphere and is usually complete within 24 hours.

properties

IUPAC Name

[3-(2-methylprop-2-enoyloxy)-2-methylsulfonyloxypropyl] 2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O7S/c1-8(2)11(13)17-6-10(19-20(5,15)16)7-18-12(14)9(3)4/h10H,1,3,6-7H2,2,4-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXLOALNASRQNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC(COC(=O)C(=C)C)OS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(methacryloxymethyl)-methyl methanesulfonate

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